
4-(2-Methoxyphenyl)cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)cinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are bicyclic structures containing a benzene ring fused with a pyridazine ring. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . The presence of a methoxy group at the 2-position of the phenyl ring in this compound adds to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxyphenyl)cinnoline can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methoxyphenylhydrazine with cinnamic acid derivatives can lead to the formation of this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
4-(2-Methoxyphenyl)cinnoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the cinnoline ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)cinnoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyphenyl)cinnoline can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share a similar bicyclic structure but differ in the position and nature of the substituents. The presence of the methoxy group in this compound distinguishes it from other cinnoline derivatives and contributes to its unique chemical and biological properties .
Similar compounds include:
Quinoline: Known for its antimalarial properties.
Isoquinoline: Used in the synthesis of various alkaloids.
Phthalazine: Investigated for its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
90142-04-4 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
4-(2-methoxyphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2O/c1-18-15-9-5-3-7-12(15)13-10-16-17-14-8-4-2-6-11(13)14/h2-10H,1H3 |
InChI-Schlüssel |
BKWFCQWTCLGWOB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CN=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



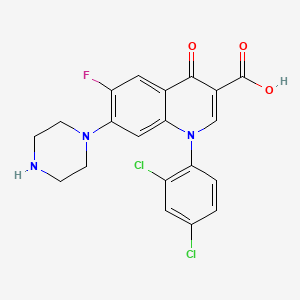

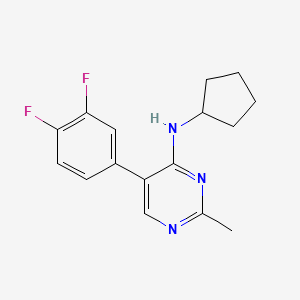
![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
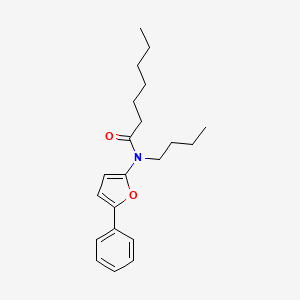
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)
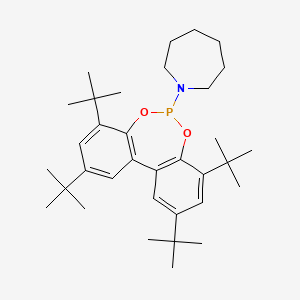
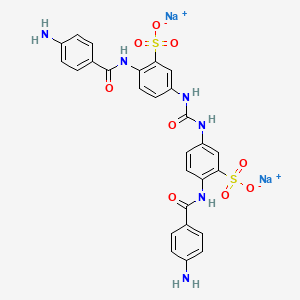
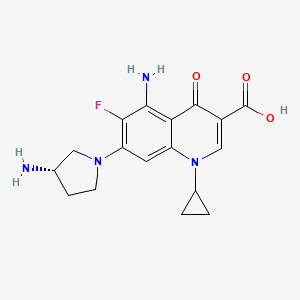
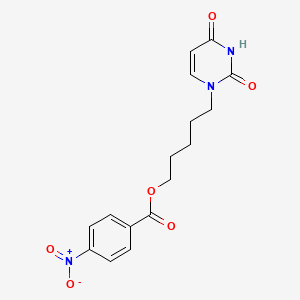
![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)

